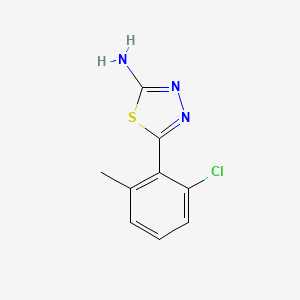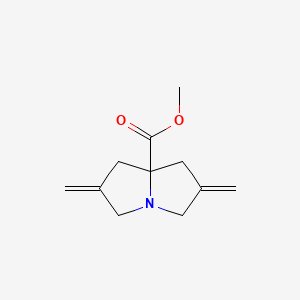
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is known for its unique structure, which includes a pyrrolizine ring system with methylene groups at positions 2 and 6, and a methyl ester group at position 7a .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate typically involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates . Azomethine ylides are generated in situ from the reaction of amino acids such as proline or sarcosine with carbonyl compounds like ninhydrin . The reaction is carried out in alcohols, and the resulting product is a dihydro-1H-pyrrolizine derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
化学反应分析
Types of Reactions
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
Ketorolac: A pyrrolizine derivative with anti-inflammatory properties.
Licofelone: Another pyrrolizine derivative with dual cyclooxygenase and lipoxygenase inhibitory activities.
Uniqueness
Methyl 2,6-Dimethylenehexahydro-1H-pyrrolizine-7a-carboxylate is unique due to its specific structural features, such as the methylene groups at positions 2 and 6 and the methyl ester group at position 7a . These features contribute to its distinct chemical reactivity and potential biological activities .
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
methyl 2,6-dimethylidene-1,3,5,7-tetrahydropyrrolizine-8-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-8-4-11(10(13)14-3)5-9(2)7-12(11)6-8/h1-2,4-7H2,3H3 |
InChI 键 |
QKFWFBAAQYDOFL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC(=C)CN1CC(=C)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


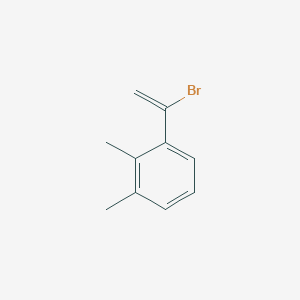
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
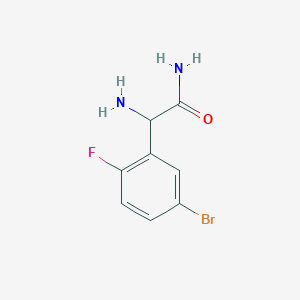
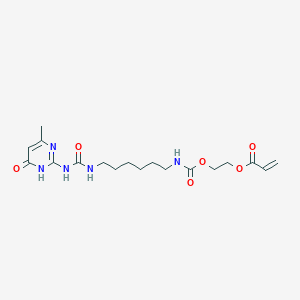
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
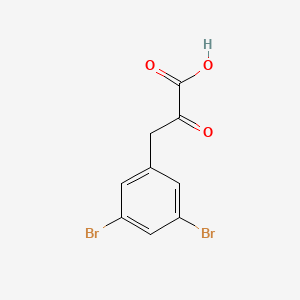
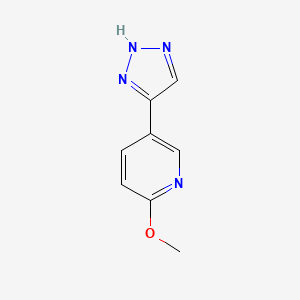
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
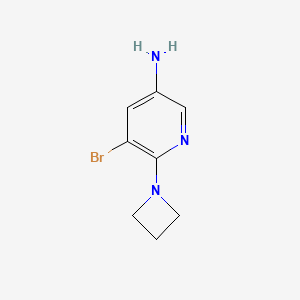
![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
